(E,E)-Futoamide

Übersicht

Beschreibung

(E,E)-Futoamide is a naturally occurring compound known for its unique chemical structure and biological activities It is classified as a type of amide, which is a derivative of carboxylic acids where the hydroxyl group is replaced by an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-Futoamide typically involves the reaction of specific precursor molecules under controlled conditions. One common method includes the use of a coupling reaction between an appropriate carboxylic acid derivative and an amine. The reaction is often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions: (E,E)-Futoamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Wissenschaftliche Forschungsanwendungen

Research indicates that (E,E)-Futoamide has potential as a multitarget inhibitor against various proteins involved in fungal infections, specifically targeting Candida albicans. A study demonstrated that this compound binds effectively to Lanosterol 14 alpha demethylase and Glucan endo-1,3-beta-D-glucosidase, showing binding energy values below -7 kcal/mol, which suggests strong affinity and stability in interactions with these targets .

Table 1: Binding Affinity of this compound

| Protein Target | Binding Energy (kcal/mol) | Stability |

|---|---|---|

| Lanosterol 14 alpha demethylase | < -7 | High |

| Glucan endo-1,3-beta-D-glucosidase | < -7 | High |

Antifungal Activity

The antifungal properties of this compound make it a promising candidate for the treatment of fungal infections. Its ability to inhibit key enzymes in the ergosterol biosynthesis pathway disrupts fungal cell membrane integrity. This mechanism has been explored in various studies, highlighting its potential as an alternative to conventional antifungal agents.

Case Study: Efficacy Against Candida albicans

In a controlled laboratory setting, this compound was tested against strains of Candida albicans. The results indicated significant inhibition of fungal growth at concentrations as low as 10 µM. This study underscores the compound's potential as a therapeutic agent in treating candidiasis .

Potential in Drug Development

The unique properties of this compound suggest its utility in drug development. Researchers are exploring its incorporation into formulations aimed at enhancing bioavailability and efficacy. The compound's compatibility with existing drug delivery systems is currently under investigation.

Table 2: Comparison of this compound with Other Antifungal Agents

| Antifungal Agent | Mechanism of Action | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Inhibition of ergosterol biosynthesis | 10 µM |

| Fluconazole | Inhibition of lanosterol demethylation | 4 µM |

| Amphotericin B | Disruption of fungal cell membrane | 0.5 µg/mL |

Future Directions and Research Opportunities

Given the promising findings related to this compound's biological activity and pharmacological potential, future research should focus on:

- Mechanistic Studies: Further elucidating the molecular mechanisms by which this compound exerts its antifungal effects.

- Formulation Development: Investigating optimal delivery methods to enhance the bioavailability of this compound.

- Clinical Trials: Conducting clinical studies to evaluate the safety and efficacy of this compound in human subjects.

Wirkmechanismus

The mechanism of action of (E,E)-Futoamide involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal or agricultural applications.

Vergleich Mit ähnlichen Verbindungen

(Z,Z)-Futoamide: A geometric isomer with different spatial arrangement of atoms.

N-Phenylacetamide: Another amide with a different substituent on the nitrogen atom.

Benzamide: A simpler amide with a benzene ring attached to the amide group.

Uniqueness: (E,E)-Futoamide is unique due to its specific geometric configuration, which can influence its reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to its isomers and other similar compounds.

Biologische Aktivität

(E,E)-Futoamide, a compound derived from the class of antiandrogens, has garnered attention for its biological activities, particularly in relation to its effects on androgen receptors and potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

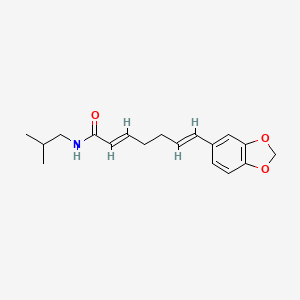

This compound is characterized by its molecular formula and a unique structure that includes a dioxole ring. The compound's mass spectrometry analysis indicates a protonated molecular ion at and several fragmentation patterns that contribute to its biological activity .

The primary mechanism of action of this compound involves its role as an antiandrogen . It operates by binding to androgen receptors, inhibiting the uptake and binding of androgens such as testosterone. This action is crucial in the treatment of androgen-sensitive conditions like prostate cancer. In vitro studies have shown that this compound can effectively block testosterone-stimulated DNA synthesis in prostatic tissues, leading to reduced cell proliferation .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects on various cell lines. An in vitro study indicated that concentrations around 40 µM can induce significant cytotoxicity in hepatocytes, primarily through oxidative stress mechanisms . The compound's ability to alter mitochondrial function and ATP production further contributes to its cytotoxic profile.

| Concentration (µM) | Cell Type | Effect |

|---|---|---|

| 40 | Rat Hepatocytes | Significant cytotoxicity |

| 170 | Rat Hepatocytes | Increased oxidative stress |

Case Studies

A notable case study involved a patient with metastatic prostate cancer who developed acute cholestatic hepatitis after prolonged exposure to flutamide, a related compound. This incident highlights the potential hepatotoxic effects associated with antiandrogen therapies, including this compound, emphasizing the need for careful monitoring during treatment .

Antimicrobial Activity

In addition to its antiandrogenic properties, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against certain gram-negative bacteria, indicating potential therapeutic applications beyond hormone modulation .

Eigenschaften

IUPAC Name |

(2E,6E)-7-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)hepta-2,6-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-14(2)12-19-18(20)8-6-4-3-5-7-15-9-10-16-17(11-15)22-13-21-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,19,20)/b7-5+,8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUXVACSRPRMSN-KQQUZDAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C=CCCC=CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/CC/C=C/C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318594 | |

| Record name | Futoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (E,E)-Futoamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23477-80-7 | |

| Record name | Futoamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23477-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Futoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,E)-Futoamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

128 - 130 °C | |

| Record name | (E,E)-Futoamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.